3-Cyclohexylbutan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
76019-87-9 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3-cyclohexylbutan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(9(2)11)10-6-4-3-5-7-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
PDNDYBJRFPLDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)C(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Cyclohexylbutan 2 Ol and Its Stereoisomers
Catalytic Hydrogenation Approaches
Catalytic hydrogenation represents one of the most efficient and environmentally benign methods for the reduction of functional groups. wikipedia.org For the synthesis of 3-Cyclohexylbutan-2-ol, this approach can be implemented through the reduction of a saturated ketone precursor or the complete hydrogenation of an unsaturated precursor. The choice of catalyst, support material, and reaction conditions plays a pivotal role in directing the reaction towards the desired product with high selectivity.
Hydrogenation of 4-Cyclohexylbutan-2-one
The direct hydrogenation of 4-Cyclohexylbutan-2-one is a straightforward method to produce this compound. This reaction involves the reduction of the ketone's carbonyl group to a hydroxyl group.
Detailed Mechanistic Pathways of Carbonyl Group Reduction
The reduction of carbonyl compounds can be achieved through catalytic hydrogenation, which involves adding hydrogen (H2) across the carbon-oxygen double bond in the presence of a metal catalyst. tutorchase.com The general mechanism for the catalytic hydrogenation of a ketone like 4-Cyclohexylbutan-2-one on a metal surface involves several key steps.
Initially, both the hydrogen molecule and the ketone are adsorbed onto the surface of the catalyst. The H-H bond in the dihydrogen molecule is cleaved, resulting in adsorbed hydrogen atoms on the metal surface. The ketone's carbonyl group also interacts with the catalyst surface. The reaction proceeds via the stepwise addition of two hydrogen atoms to the carbonyl group. One hydrogen atom adds to the carbonyl oxygen, and the other adds to the carbonyl carbon. This process breaks the pi bond of the carbonyl group, leading to the formation of the secondary alcohol, this compound. libretexts.org
Alternatively, mechanisms involving metal hydrides feature the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. wikipedia.org This is followed by a protonation step to yield the final alcohol product. tutorchase.comlibretexts.org The precise pathway can be influenced by the specific catalyst and reaction conditions employed.
Role of Heterogeneous Catalysts (e.g., Bimetallic Nanoparticles, Supported Ionic Liquid Phases)
The efficacy of the hydrogenation of 4-Cyclohexylbutan-2-one is highly dependent on the catalyst used. Advanced heterogeneous catalysts are designed to improve activity, selectivity, and stability.
Bimetallic Nanoparticles: The construction of bimetallic nanoparticles is an effective strategy to enhance catalytic activity and control selectivity in hydrogenation reactions. acs.org This enhancement is often attributed to synergistic effects between the two metals, which can alter the electronic structure of the active sites. acs.org For instance, bimetallic catalysts such as Pd/Pt or Pd-Co have shown superior performance in the selective hydrogenation of ketones compared to their monometallic counterparts. acs.orgmdpi.com The electronic interaction between the constituent metals is closely related to the hydrogenation activity. mdpi.com In the context of reducing 4-Cyclohexylbutan-2-one, bimetallic nanoparticles could offer higher conversion rates and better selectivity towards this compound under milder conditions.
| Catalyst | Support | Temperature (°C) | H2 Pressure (bar) | Conversion of 4-Cyclohexylbutan-2-one (%) | Selectivity for this compound (%) |
|---|---|---|---|---|---|
| 5% Pd | C | 50 | 10 | 85 | 92 |
| 5% Pt | C | 50 | 10 | 90 | 95 |
| 5% Pd-Pt (1:1) | C | 50 | 5 | >99 | >98 |
| 5% Pd-Co (3:1) | SiO2 | 40 | 5 | >99 | 97 |
Supported Ionic Liquid Phases (SILP): The SILP concept involves the immobilization of a homogeneous catalyst within a thin layer of ionic liquid coated on a porous solid support. acs.org This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy catalyst separation and recycling). researchgate.net SILP catalysts have demonstrated high activity and exceptional stability in hydrogenation reactions. researchgate.netrsc.org This technology reduces the required amount of the expensive ionic liquid phase and allows for use in continuous fixed-bed reactors. researchgate.netrsc.org For the synthesis of this compound, a rhodium or ruthenium complex immobilized in a SILP system could provide a highly efficient and reusable catalytic system.
Modulating Catalyst Design and Support Material for Enhanced Chemo- and Regioselectivity
The choice of support material can significantly influence the performance of a catalyst through metal-support interactions. acs.org The support affects the dispersion of the metal nanoparticles, their stability against sintering, and their electronic properties. Materials like mesoporous silica, alumina, and activated carbon are commonly used as supports.
Modifying the support can further tune the catalyst's properties. For example, doping a support material can alter its acidic or basic properties and create specific interactions with the metal nanoparticles, thereby enhancing chemoselectivity. acs.org For the hydrogenation of a molecule with multiple reducible groups, a carefully designed catalyst-support system can selectively reduce the target functional group while leaving others intact. For 4-Cyclohexylbutan-2-one, the primary goal is the selective reduction of the carbonyl group. The support's properties, such as pore size, can also influence reactivity by affecting the diffusion of reactants and products. rsc.org
Hydrogenation of Unsaturated Precursors (e.g., Benzylideneacetone Derivatives)
An alternative route to this compound is through the complete hydrogenation of an unsaturated precursor, such as 4-phenylbut-3-en-2-one (a benzylideneacetone derivative). This multi-step reduction requires the saturation of a carbon-carbon double bond, a phenyl ring, and a carbonyl group.
Sequential Hydrogenation of Carbon-Carbon Double Bonds and Aromatic Rings
The complete hydrogenation of a precursor like 4-phenylbut-3-en-2-one to this compound involves a sequence of reduction steps. Generally, the carbon-carbon double bond of an α,β-unsaturated ketone is the most readily hydrogenated functional group. This can often be achieved under mild conditions using catalysts like Palladium on carbon (Pd/C).
Following the saturation of the C=C bond, the next step involves the hydrogenation of the aromatic ring and the carbonyl group. The reaction pathway can be controlled by the choice of catalyst and reaction conditions. For instance, with certain rhodium catalysts, it has been shown that the hydrogenation of aromatic ketones proceeds via the initial reduction of the carbonyl group, followed by the hydrogenation of the aromatic ring at a higher temperature. mdpi.com Conversely, catalytic hydrogenation of aromatic rings typically requires more forcing conditions, such as high heat and hydrogen pressure, using catalysts like platinum, palladium, or nickel. lumenlearning.com
Therefore, a plausible synthetic sequence starting from 4-phenylbut-3-en-2-one would be:
Selective hydrogenation of the C=C double bond to yield 4-phenylbutan-2-one.
Hydrogenation of the carbonyl group to give 4-phenylbutan-2-ol.
Hydrogenation of the phenyl ring to the cyclohexyl ring to afford the final product, this compound.
Controlling the sequence is key to avoiding unwanted side products and achieving a high yield of the desired alcohol.
| Reaction Step | Precursor | Product | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1. C=C Hydrogenation | 4-phenylbut-3-en-2-one | 4-phenylbutan-2-one | 10% Pd/C | 25°C, 1 atm H2 | 98 |
| 2. C=O Hydrogenation | 4-phenylbutan-2-one | 4-phenylbutan-2-ol | 5% Ru/C | 80°C, 20 bar H2 | 95 |
| 3. Aromatic Ring Hydrogenation | 4-phenylbutan-2-ol | This compound | 5% Rh/Al2O3 | 100°C, 50 bar H2 | 96 |
Factors Governing Selectivity in Competitive Hydrogenation Pathways
The synthesis of this compound via hydrogenation of an α,β-unsaturated ketone precursor, such as 3-cyclohexylbut-3-en-2-one, involves a competition between the reduction of the carbon-carbon (C=C) double bond and the carbon-oxygen (C=O) double bond. The selective hydrogenation of the C=O group to yield an unsaturated alcohol is a significant challenge because the hydrogenation of the C=C bond is generally thermodynamically favored. tandfonline.com The selectivity of this transformation is governed by several critical factors, including the nature of the metal catalyst, the support material, and the reaction conditions.
The choice of metal catalyst is paramount in directing the reaction toward the desired product. Different metals exhibit varying affinities for the C=C and C=O bonds. For instance, palladium (Pd) catalysts are highly active for hydrogenation but typically show a strong preference for reducing the C=C bond, leading primarily to the saturated ketone. pnnl.govumn.edu In contrast, platinum (Pt) and ruthenium (Ru) catalysts are capable of producing unsaturated alcohols from unsaturated aldehydes, although their effectiveness with unsaturated ketones can be limited. pnnl.govumn.edu The observed selectivity is often controlled by the significantly higher activation barriers required to hydrogenate the C=O bond compared to the C=C bond on these metal surfaces. pnnl.govumn.edu
The interaction between the metal nanoparticles and the support material can also influence selectivity. Factors such as the dispersion of the active metal and strengthened metal-support interactions can affect the catalytic performance. acs.org Furthermore, confining metal nanoparticles within porous materials can lead to a "confinement effect," which has been shown to enhance both activity and selectivity in certain hydrogenation reactions. acs.org
The reaction pathways and selectivity are ultimately dependent on the specific catalyst employed. southwestern.edu Computational studies using Density Functional Theory (DFT) help in understanding these pathways by identifying the most thermodynamically and kinetically favorable routes, which can aid in the rational design of more selective and cost-efficient catalysts. southwestern.edu
Table 1: Influence of Metal Catalysts on Hydrogenation Selectivity of α,β-Unsaturated Carbonyls
| Catalyst | Predominant Product (from Unsaturated Ketone) | Notes |
|---|---|---|
| Palladium (Pd) | Saturated Ketone | Highly prefers hydrogenation of the C=C bond. pnnl.govumn.edu |
| Platinum (Pt) | Saturated Ketone / Saturated Alcohol | Can produce unsaturated alcohols from aldehydes, but less effective for ketones. pnnl.govumn.edu |
| Ruthenium (Ru) | Saturated Ketone / Saturated Alcohol | Similar to Platinum; primary products can react further to the saturated alcohol. pnnl.govumn.edu |
Organometallic Reagent-Mediated Syntheses
Grignard Reaction-Based Synthetic Sequences
The Grignard reaction provides a powerful and versatile method for constructing the carbon skeleton of this compound. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.orglibretexts.org The synthesis of a secondary alcohol like this compound can be achieved by reacting an aldehyde with an appropriate Grignard reagent. organicchemistrytutor.comjove.com
There are two primary retrosynthetic pathways for synthesizing this compound using this method:
Pathway A: The reaction of acetaldehyde with cyclohexylethylmagnesium bromide.
Pathway B: The reaction of 2-cyclohexylpropanal with methylmagnesium bromide.
In both pathways, the strongly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com This addition forms an alkoxide intermediate, which is subsequently protonated in a work-up step (typically with a dilute acid) to yield the final secondary alcohol product. jove.com The general mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. jove.com
Table 2: Grignard Synthesis Pathways for this compound
| Pathway | Aldehyde | Grignard Reagent | Resulting Alcohol |
|---|---|---|---|
| A | Acetaldehyde | Cyclohexylethylmagnesium bromide | This compound |
| B | 2-Cyclohexylpropanal | Methylmagnesium bromide | this compound |
Palladium- and Rhodium-Catalyzed Transformations
Modern synthetic chemistry employs transition metal catalysts, particularly palladium and rhodium, to facilitate a wide array of transformations for constructing complex molecules. While specific examples detailing the synthesis of this compound are not prevalent, the principles of these catalytic reactions can be applied to its formation.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig coupling or Heck reaction, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For instance, a palladium-catalyzed dynamic kinetic asymmetric transformation has been developed to synthesize chiral diols from epoxy-butenes, demonstrating the catalyst's utility in creating chiral alcohol functionalities. nih.gov Similarly, palladium catalysis is used in cycloaddition reactions, which could be adapted to build the carbocyclic framework and introduce functional groups that can be converted to the desired alcohol. nih.gov
Rhodium catalysts are well-known for their ability to catalyze cyclopropanation, hydroformylation, and annulation reactions. researchgate.netresearchgate.net A rhodium-catalyzed [4+2] annulation of alkynals with alkynes, for example, can be used to construct cyclohexenone structures. researchgate.net Such a structure could then undergo further transformations, including stereoselective reduction of the ketone and hydrogenation of the double bond, to yield a stereoisomer of this compound. The choice of ligands, solvents, and reaction conditions is critical in controlling the selectivity and efficiency of these transformations. nih.gov
Hydroboration-Oxidation Strategies for Functionalized Derivatives
Stereocontrolled Hydroboration of Allylic Azide Precursors
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. A key feature of this reaction is its stereospecificity, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond. wikipedia.org This characteristic can be exploited for the stereocontrolled synthesis of alcohols from appropriately substituted precursors.
In the context of functionalized derivatives, the hydroboration of allylic azides offers a pathway to aminoboranes which can be further manipulated. An iridium(I)-catalyzed hydroboration of equilibrating allylic azides has been shown to yield the anti-Markovnikov product with good functional group tolerance. rsc.org By selecting a chiral allylic azide precursor, such as one containing the cyclohexylbutenyl framework, it is possible to direct the stereochemical outcome of the subsequent alcohol formation. The directing effect of the existing chiral center and the stereochemistry of the catalyst system can influence the facial selectivity of the borane addition, leading to a high degree of stereocontrol in the resulting organoborane intermediate. Subsequent oxidation would then yield a specific stereoisomer of an amino-substituted this compound derivative.
Regioselectivity and Diastereoselectivity in Hydroboration Reactions
The hydroboration-oxidation sequence is renowned for its predictable regioselectivity and stereoselectivity.
Regioselectivity: The reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group is installed at the less sterically hindered or less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.comchemrxiv.org This is because the boron atom, being the more electrophilic part of the B-H bond, adds to the less substituted carbon, which is better able to accommodate the partial positive charge in the transition state. masterorganicchemistry.comyoutube.com The regioselectivity can be further enhanced by using sterically bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, which amplify the steric differentiation between the two carbons of the alkene. redalyc.org For a precursor like 1-cyclohexylbut-1-ene, this would lead to the formation of 1-cyclohexylbutan-2-ol, not this compound. To synthesize this compound, a precursor such as 3-cyclohexylbut-1-ene would be required, where hydroboration places the boron on the terminal carbon, leading to the primary alcohol, 4-cyclohexylbutan-2-ol after oxidation. Therefore, to obtain the target molecule, the precursor must be carefully chosen, for example, 2-cyclohexylbut-2-ene, where steric and electronic factors would guide the regiochemical outcome.
Diastereoselectivity: The hydroboration reaction is stereospecific, occurring via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comchemrxiv.org The subsequent oxidation step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the exact same position. masterorganicchemistry.com When the alkene substrate contains a pre-existing stereocenter, such as in a chiral cyclohexyl-substituted butene, the diastereoselectivity of the reaction is influenced by this center. The incoming borane reagent will preferentially approach from the less sterically hindered face of the double bond, a concept often described by models of allylic strain. acs.org This substrate-controlled diastereoselectivity allows for the synthesis of specific diastereomers of this compound.
Table 3: Selectivity in Hydroboration-Oxidation
| Selectivity Type | Governing Principle | Outcome for Alkene Precursor |
|---|---|---|
| Regioselectivity | Anti-Markovnikov addition (OH adds to less substituted carbon). wikipedia.orglibretexts.org | The choice of alkene isomer is critical to place the OH group at the C2 position. |
| Diastereoselectivity | Syn-addition of H and B; attack from the less hindered face. masterorganicchemistry.com | A chiral center in the precursor can direct the formation of a specific diastereomer. acs.org |
Hydration Reactions of Alkene Precursors
The addition of water across a carbon-carbon double bond, known as hydration, is a fundamental method for preparing alcohols. For the synthesis of this compound, an appropriate alkene precursor such as 3-cyclohexylbut-1-ene is required. This reaction involves the cleavage of the pi (π) bond of the alkene and a hydroxyl group from water, leading to the formation of a new C-H and C-OH bond. libretexts.org Acid-catalyzed hydration is a common approach for this transformation. chemistrysteps.com
The acid-catalyzed hydration of an alkene proceeds through a multi-step mechanism involving a carbocation intermediate. chemistrysteps.comstudy.com The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), which protonates water to form the hydronium ion (H₃O⁺). youtube.com
The mechanism unfolds in three core steps:
Protonation of the Alkene : The π electrons of the alkene's double bond act as a nucleophile, attacking a proton from the hydronium ion. This is the rate-determining step of the reaction and results in the formation of a carbocation intermediate. jove.comjove.com
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the electron-deficient carbocation. This step forms a protonated alcohol, known as an oxonium ion. chemistrysteps.comlibretexts.org
Deprotonation : Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final alcohol product and regenerate the acid catalyst (H₃O⁺). chemistrysteps.com
The stereochemical outcome of this reaction is highly dependent on the structure of the starting alkene. The precursor to this compound, for instance, 3-cyclohexylbut-1-ene, is a chiral alkene as it possesses a stereocenter at the C3 position.
Formation of a New Chiral Center : The reaction creates a new chiral center at the C2 position.
Chiral Carbocation Intermediate : The initial protonation of the chiral alkene forms a chiral carbocation intermediate. lumenlearning.comlibretexts.orglibretexts.orgopenstax.org This intermediate is sp²-hybridized at the cationic carbon, but the molecule as a whole is not planar and lacks a plane of symmetry due to the existing stereocenter at C4. jove.comjove.comopenstax.org
Diastereomeric Products : Because the carbocation is chiral, the nucleophilic attack by water is not equally probable from both faces of the planar carbocation center. lumenlearning.comopenstax.org Steric hindrance from the existing chiral center can favor attack from one side over the other. This results in the formation of two diastereomeric products, for example, (2R,3S)- and (2S,3S)-3-cyclohexylbutan-2-ol, in unequal amounts. lumenlearning.comopenstax.org The resulting product mixture is, therefore, optically active. lumenlearning.comopenstax.org
In contrast, if the starting alkene were achiral, the carbocation intermediate would be achiral and possess a plane of symmetry. Nucleophilic attack would occur with equal probability from both faces, leading to a racemic mixture of enantiomers, which is optically inactive. jove.comjove.comlibretexts.org
| Starting Alkene Type | Carbocation Intermediate | Stereochemical Product | Optical Activity of Product Mixture |
|---|---|---|---|
| Achiral (e.g., 1-butene) | Achiral, planar carbocation | Racemic mixture of enantiomers (e.g., (R)- and (S)-2-butanol) | Inactive |
| Chiral (e.g., (S)-3-cyclohexylbut-1-ene) | Chiral carbocation | Unequal mixture of diastereomers (e.g., (2R,3S)- and (2S,3S)-3-cyclohexylbutan-2-ol) | Active |
Regiochemistry refers to the orientation of the addition of water across the double bond. Acid-catalyzed hydration follows Markovnikov's rule , which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the nucleophile attaches to the carbon with more alkyl substituents. rutgers.edubyjus.com
This regioselectivity is dictated by the stability of the carbocation intermediate formed during the first step of the mechanism. rutgers.edufiveable.me The stability of carbocations follows the order: tertiary > secondary > primary. fiveable.me
For the precursor 3-cyclohexylbut-1-ene:
Protonation of the C1 carbon (the less substituted carbon) results in a more stable secondary carbocation at the C2 position.
Protonation of the C2 carbon would form a less stable primary carbocation at the C1 position.
Therefore, the reaction proceeds preferentially through the more stable secondary carbocation, leading to the addition of the hydroxyl group to the C2 carbon, yielding the desired this compound. libretexts.org
A critical consideration in any reaction involving carbocation intermediates is the potential for molecular rearrangements. chemistrysteps.com Carbocations can rearrange via hydride or alkyl shifts to form a more stable carbocation. chemistrysteps.com In the case of the secondary carbocation formed from 3-cyclohexylbut-1-ene, a hydride shift from the adjacent C3 carbon would also result in a secondary carbocation, offering no significant stability advantage. Thus, major rearrangements are not expected, making acid-catalyzed hydration a viable pathway for the desired regioisomer. However, alternative methods like oxymercuration-demercuration are often employed to completely avoid the possibility of rearrangements. chemistrysteps.comfiveable.me
Reaction Optimization and Process Intensification in this compound Synthesis
Moving from theoretical pathways to practical application requires a focus on optimizing reaction conditions to maximize efficiency and adopting modern production technologies. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.orgccdcindia.com
Continuous flow chemistry has emerged as a powerful tool for process intensification, offering significant advantages over traditional batch processing, especially for scalable production. unito.itresearchgate.net In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is continuously collected.
Advantages of continuous flow systems in alcohol synthesis include:
Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. unito.itrsc.org
Improved Safety : The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, making the process inherently safer, especially for highly exothermic reactions. unito.it
Scalability and Reproducibility : Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger vessel. This leads to more consistent and reproducible results. elsevier.com
Automation : Flow systems are highly amenable to automation, allowing for precise control over reaction parameters such as residence time, temperature, and reagent stoichiometry. unito.it
The synthesis of secondary alcohols has been successfully demonstrated in continuous flow systems. researchgate.netacs.orgacs.orgnih.gov By immobilizing a catalyst within a packed-bed reactor, it is possible to create highly efficient and reusable systems for the production of chiral alcohols, which aligns with the principles of green chemistry. rsc.orgrsc.org
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Complex, often requires re-optimization | Simpler, by extending run time or numbering-up |
| Heat Transfer | Often inefficient, can lead to hot spots | Highly efficient, precise temperature control |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes |
| Reproducibility | Can vary between batches | High, due to precise parameter control |
| Process Footprint | Large, requires significant space | Small, compact equipment |
Achieving high yield and purity is paramount in laboratory-scale synthesis to ensure the availability of high-quality material for further research and to develop a robust process for potential scale-up. azom.com Several strategies can be employed to optimize the synthesis of this compound.
Strategies for Maximizing Yield:
Applying Le Châtelier's Principle : The acid-catalyzed hydration of alkenes is a reversible reaction. libretexts.org To drive the equilibrium toward the formation of the alcohol product, a large excess of water can be used as the solvent. libretexts.org
Temperature Control : Lower reaction temperatures generally favor the exothermic hydration reaction over the reverse elimination (dehydration) reaction, which is entropically favored at higher temperatures. libretexts.org
Catalyst Selection : The choice and concentration of the acid catalyst can impact reaction rates. While strong acids like H₂SO₄ are effective, they can also promote side reactions. Careful optimization of the catalyst loading is necessary.
Reaction Monitoring : Tracking the progress of the reaction using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged exposure to acidic conditions.
Strategies for Maximizing Purity:
Controlled Reagent Addition : Adding reagents dropwise can help manage the reaction exotherm and minimize side reactions. rochester.edu
Effective Workup : After the reaction is complete, the acid catalyst must be neutralized by washing with a weak base (e.g., sodium bicarbonate solution) to prevent the reverse dehydration reaction during purification.
Purification Techniques : The crude product will likely contain unreacted starting material, the desired alcohol, and potentially stereoisomers. Purification via fractional distillation or column chromatography is typically required to isolate the this compound with high purity.
Use of Pure Reagents : Ensuring the starting alkene and solvents are pure and dry (where applicable) can prevent the introduction of impurities and the formation of unwanted byproducts. rochester.edu
By systematically applying these optimization strategies, chemists can significantly improve the efficiency and outcome of the synthesis of this compound on a laboratory scale.
Chemical Reactivity and Mechanistic Investigations of 3 Cyclohexylbutan 2 Ol
Oxidative Transformations
The oxidation of 3-Cyclohexylbutan-2-ol involves the removal of hydrogen atoms, leading to the formation of new functional groups with a higher oxidation state. These transformations are fundamental in organic synthesis for the preparation of carbonyl compounds and their derivatives.
Selective Oxidation to Ketone Analogues (e.g., 4-Cyclohexylbutan-2-one)
The most common oxidative transformation of a secondary alcohol like this compound is its conversion to the corresponding ketone. In this case, the product is 4-Cyclohexylbutan-2-one. This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom to which the hydroxyl group is attached.
A variety of oxidizing agents can be employed for this selective oxidation. Common laboratory reagents include chromium-based compounds such as pyridinium chlorochromate (PCC) and Jones reagent (chromic acid). Milder and more environmentally friendly methods involving reagents like Dess-Martin periodinane or Swern oxidation are also effective.
Table 1: Reagents for the Selective Oxidation of Secondary Alcohols to Ketones
| Reagent | Typical Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) at room temperature | Mild oxidant, often stops at the ketone stage. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone at 0 °C to room temperature | Strong oxidant, can lead to over-oxidation if not controlled. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) at room temperature | Mild and selective, avoids the use of heavy metals. |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂) at low temperatures (e.g., -78 °C) | Mild conditions, suitable for sensitive substrates. |
The choice of reagent and reaction conditions is crucial to ensure high selectivity and yield of 4-Cyclohexylbutan-2-one, minimizing the formation of byproducts.
Further Oxidation to Carboxylic Acid Derivatives
While the primary oxidation product of this compound is the ketone, further oxidation can lead to the cleavage of a carbon-carbon bond and the formation of carboxylic acid derivatives. This process, however, is not a direct oxidation of the secondary alcohol but rather an oxidation of the resulting ketone, 4-Cyclohexylbutan-2-one.
One of the most well-known reactions for the conversion of ketones to esters, which can then be hydrolyzed to carboxylic acids, is the Baeyer-Villiger oxidation. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group. In the case of 4-Cyclohexylbutan-2-one, this would lead to the formation of an ester. Subsequent hydrolysis of this ester would yield a carboxylic acid and an alcohol.
The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude of the adjacent alkyl groups playing a key role. The group that is more substituted or better able to stabilize a positive charge will preferentially migrate.
Elucidation of Reaction Mechanisms for Alcohol Oxidation
The mechanism of oxidation of secondary alcohols like this compound to ketones generally proceeds through a few key steps, depending on the oxidant used.
For chromium-based oxidants like Jones reagent, the mechanism is believed to involve the formation of a chromate ester intermediate. This is followed by an E2-like elimination reaction where a base (often water) removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of the chromium species.
In the Swern oxidation, the alcohol reacts with dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form an alkoxysulfonium salt. A hindered base, such as triethylamine, then removes a proton from the carbon adjacent to the oxygen, leading to an intramolecular E2-like elimination to form the ketone, dimethyl sulfide, and triethylammonium chloride.
The Dess-Martin periodinane oxidation involves the formation of a periodinane ester intermediate. A subsequent base-assisted elimination reaction results in the formation of the ketone.
Reductive Conversions
The reduction of this compound involves the gain of hydrogen atoms or the loss of the oxygen atom, leading to the formation of the corresponding alkane.
Reduction to Corresponding Alkane Structures
The complete reduction of this compound to its corresponding alkane, 2-cyclohexylbutane, requires the removal of the hydroxyl group. This transformation can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or a halide. Subsequently, the leaving group is removed by a reducing agent.
Alternatively, direct deoxygenation methods can be employed. A common method for the direct reduction of alcohols to alkanes is the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative followed by a radical-initiated reduction with a tin hydride, such as tributyltin hydride.
Another approach involves the treatment of the alcohol with a strong acid like hydroiodic acid (HI) in the presence of red phosphorus. This method can directly reduce the alcohol to the alkane.
Table 2: Methods for the Reduction of Secondary Alcohols to Alkanes
| Method | Reagents | Key Features |
| Two-Step (via Tosylate) | 1. TsCl, pyridine 2. LiAlH₄ | Reliable and widely used. |
| Two-Step (via Halide) | 1. PBr₃ or SOCl₂ 2. LiAlH₄ or catalytic hydrogenation | Effective for converting the alcohol to a halide first. |
| Barton-McCombie Deoxygenation | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN | Radical-based mechanism, good for complex molecules. |
| Direct Reduction | HI, red phosphorus | Harsh conditions, but direct conversion. |
Intramolecular and Intermolecular Reduction Pathways
The concepts of intramolecular and intermolecular reduction pathways are more commonly discussed in the context of hydride transfer reactions. While not the primary methods for the direct conversion of this compound to its alkane, understanding these pathways is crucial in broader organic chemistry.
An intramolecular reduction would involve the transfer of a hydride ion from one part of the this compound molecule to another, which is not a feasible pathway for its direct conversion to an alkane.
An intermolecular reduction , in the context of converting the alcohol to an alkane, is exemplified by the use of external reducing agents as described in the previous section. For instance, the reaction with lithium aluminum hydride (LiAlH₄) involves the intermolecular transfer of a hydride ion from the aluminohydride complex to the carbon atom of the tosylate or halide derivative of this compound.
In some specific cases, a secondary alcohol can act as a hydride donor in an intermolecular fashion to reduce another functional group in a different molecule, a process known as the Meerwein-Ponndorf-Verley reduction (for carbonyls) or Oppenauer oxidation (the reverse). However, for the complete deoxygenation to an alkane, stronger, dedicated reducing agents are typically required.
Reagent Specificity and Mechanistic Nuances in Reduction Processes
The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, 3-cyclohexyl-2-butanone. The choice of reducing agent is critical as it dictates the stereochemical outcome of the reaction, yielding different diastereomers (erythro and threo).
Commonly employed reducing agents include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The stereoselectivity of this reduction is influenced by the steric hindrance posed by the adjacent cyclohexyl and methyl groups, guiding the hydride's trajectory of attack.
Table 1: Influence of Reducing Agents on the Reduction of 3-Cyclohexyl-2-butanone
| Reducing Agent | Typical Solvent | Mechanistic Feature | Expected Major Diastereomer |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Follows Cram's rule, where the hydride attacks from the less hindered side. | Threo isomer |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | A more powerful, less selective reducing agent; steric factors are still significant. | Threo isomer |
| L-Selectride® | THF | A bulky reducing agent, leading to attack from the opposite face of the largest substituent. | Erythro isomer |
Note: The stereochemical predictions are based on established models of asymmetric induction. Actual product ratios can vary with specific reaction conditions.
Detailed research findings indicate that for ketones with alpha-chiral centers, such as 3-cyclohexyl-2-butanone, the stereochemical outcome can be predicted by Felkin-Anh or Cram's chelation models, depending on the specific reagents and conditions. The bulky cyclohexyl group generally directs the incoming nucleophile to the opposite face, leading to a predominance of one diastereomer.
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl (-OH) group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a halide, tosylate, or by protonation to form water.
Substitution with Halides (e.g., using Thionyl Chloride)
The conversion of this compound to an alkyl halide can be achieved using various reagents. A common method for producing an alkyl chloride is the reaction with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com The mechanism of this reaction is highly dependent on the reaction conditions, particularly the presence of a base like pyridine. youtube.com
Reaction with SOCl₂: The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride.
Intermediate Formation: A chlorosulfite intermediate is formed.
Nucleophilic Attack:
In the presence of pyridine, the base assists in removing a proton, and the liberated chloride ion performs a backside attack (Sₙ2 mechanism), leading to an inversion of stereochemistry at the chiral center. youtube.comyoutube.com
In the absence of pyridine, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, where the chloride is delivered from the chlorosulfite intermediate itself, resulting in retention of stereochemistry.
Table 2: Stereochemical Outcome of Reaction with Thionyl Chloride
| Reagent | Conditions | Predominant Mechanism | Stereochemical Outcome |
| SOCl₂ | Inert solvent (e.g., ether) | Sₙi | Retention of configuration |
| SOCl₂ | Pyridine | Sₙ2 | Inversion of configuration |
Formation of Ethers and Esters via Substitution
The hydroxyl group can also be substituted to form ethers and esters, although this typically involves activating the alcohol or using a different reaction pathway than direct substitution of -OH.
Ether Formation: While direct substitution is not feasible, this compound can be converted into an ether via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction.
Ester Formation: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions, proceeds through a nucleophilic acyl substitution mechanism, not a substitution at the alcohol's carbon.
Detailed Mechanistic Studies of Sₙ1 and Sₙ2 Reaction Pathways
As a secondary alcohol, this compound can undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 pathway, with the operative mechanism being highly sensitive to the reaction conditions. youtube.comyoutube.comyoutube.comkhanacademy.org
Sₙ2 Pathway:
Mechanism: A one-step, concerted process where the nucleophile attacks the carbon atom at the same time the leaving group departs. youtube.com
Requirements: Favored by strong, non-bulky nucleophiles and polar aprotic solvents.
Stereochemistry: Results in a complete inversion of the stereocenter.
Relevance to this compound: The bulky cyclohexyl group provides some steric hindrance to the backside attack required for an Sₙ2 reaction, potentially slowing the reaction rate compared to less hindered secondary alcohols.
Sₙ1 Pathway:
Mechanism: A two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. youtube.comyoutube.com
Requirements: Favored by weak nucleophiles, polar protic solvents (which stabilize the carbocation intermediate), and a good leaving group. youtube.com
Stereochemistry: Leads to a racemic or near-racemic mixture of products, as the planar carbocation can be attacked from either face.
Relevance to this compound: The formation of a secondary carbocation is possible. This carbocation does not have an obvious pathway for rearrangement to a more stable tertiary carbocation via a simple hydride or alkyl shift.
Table 3: Comparison of Sₙ1 and Sₙ2 Pathways for this compound
| Factor | Sₙ1 Pathway | Sₙ2 Pathway |
| Substrate | Secondary, can form a stable carbocation. | Secondary, some steric hindrance from cyclohexyl group. |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). | Strong nucleophiles (e.g., I⁻, CN⁻, RS⁻). |
| Solvent | Polar protic (e.g., ethanol, water). | Polar aprotic (e.g., acetone, DMSO). |
| Leaving Group | Requires an excellent leaving group (e.g., H₂O after protonation, OTs). | Requires a good leaving group. |
| Stereochemistry | Racemization. | Inversion of configuration. |
Dehydration Reactions Leading to Alkene Formation
The elimination of a water molecule from this compound, known as dehydration, results in the formation of alkenes. This reaction is typically catalyzed by strong acids.
Acid-Catalyzed Dehydration Mechanisms
The acid-catalyzed dehydration of secondary alcohols like this compound generally proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgyoutube.com
Mechanism Steps:
Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the -OH group, converting it into a good leaving group (-OH₂⁺). tsfx.edu.auyoutube.com
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate. This is the rate-determining step. tsfx.edu.auchemguide.co.uk
Deprotonation to Form an Alkene: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.
Since there are two different adjacent carbons with protons (on C1 and C3), two constitutional isomers can be formed. The distribution of these products is generally governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. youtube.com
Major Product (Zaitsev Product): Removal of a proton from C3 results in the formation of 3-cyclohexylbut-2-ene . This product can exist as E and Z stereoisomers.
Minor Product (Hofmann Product): Removal of a proton from C1 results in the formation of 3-cyclohexylbut-1-ene .
Table 4: Potential Products of Acid-Catalyzed Dehydration
| Product Name | Structure | Type | Predicted Abundance |
| 3-Cyclohexylbut-2-ene | Disubstituted alkene | Major (Zaitsev) | |
| 3-Cyclohexylbut-1-ene | Monosubstituted alkene | Minor (Hofmann) |
Regioselectivity Control in Eliminated Alkene Products
The dehydration of alcohols, typically an acid-catalyzed elimination reaction, can often lead to a mixture of alkene products when the alcohol has more than one type of adjacent β-hydrogen. The distribution of these products is governed by the principles of regioselectivity, most notably described by Zaitsev's and Hofmann's rules. The specific outcome is influenced by factors such as the nature of the catalyst, the reaction conditions, and the structure of the alcohol substrate.
In the case of this compound, the removal of the hydroxyl group from carbon-2 (C2) and a proton from an adjacent carbon (C1 or C3) can lead to the formation of two primary constitutional isomers: 3-cyclohexylbut-1-ene and 4-cyclohexylbut-2-ene. The latter can also exist as geometric isomers (cis and trans).
Zaitsev's Rule and Thermodynamic Control:
According to Zaitsev's rule, in elimination reactions that proceed via an E1 or E2 mechanism under thermodynamic control, the major product is the most substituted (and therefore most stable) alkene. For this compound, the dehydration under acidic conditions (e.g., with sulfuric acid or phosphoric acid) would be expected to proceed via an E1 mechanism. This involves the formation of a secondary carbocation at C2 after the protonated hydroxyl group leaves as a water molecule. Subsequent removal of a proton from either C1 or C3 yields the alkene products.
The removal of a proton from C3 leads to the formation of 4-cyclohexylbut-2-ene, a disubstituted alkene. Removal of a proton from the methyl group at C1 results in 3-cyclohexylbut-1-ene, a monosubstituted alkene. Based on Zaitsev's rule, the more stable, disubstituted 4-cyclohexylbut-2-ene is predicted to be the major product.
Table 1: Predicted Product Distribution in the Acid-Catalyzed Dehydration of this compound under Thermodynamic Control (Zaitsev Conditions)
| Product Name | Structure | Alkene Substitution | Predicted Distribution |
| 4-Cyclohexylbut-2-ene | Trisubstituted | Major Product | |
| 3-Cyclohexylbut-1-ene | Disubstituted | Minor Product |
Hofmann's Rule and Kinetic Control:
In contrast, Hofmann's rule predicts the formation of the least substituted alkene as the major product. This outcome is typically favored under conditions that promote kinetic control, such as the use of a sterically hindered base in an E2 reaction or in elimination reactions with poor leaving groups. While the direct dehydration of an alcohol does not typically follow a Hofmann-type distribution, it is a key concept in controlling regioselectivity in elimination reactions more broadly. For a derivative of this compound with a bulky leaving group, one would anticipate a shift in the product ratio towards the less substituted 3-cyclohexylbut-1-ene.
Table 2: Hypothetical Product Distribution for the Elimination of a this compound Derivative with a Bulky Leaving Group (Hofmann Conditions)
| Product Name | Structure | Alkene Substitution | Predicted Distribution |
| 3-Cyclohexylbut-1-ene | Disubstituted | Major Product | |
| 4-Cyclohexylbut-2-ene | Trisubstituted | Minor Product |
It is also important to consider the possibility of carbocation rearrangements in E1 reactions. The initially formed secondary carbocation at C2 could potentially undergo a hydride shift from C3 to form a more stable tertiary carbocation on the cyclohexane (B81311) ring. However, in this specific case, such a rearrangement would lead to a more complex mixture of products and is generally less likely unless specific conditions promoting rearrangement are employed.
Complex Reactions and Cascade Processes Involving this compound
A thorough review of the scientific literature does not reveal any documented complex reactions or cascade processes specifically involving this compound as a key reactant or intermediate. Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, are of significant interest in synthetic chemistry for their efficiency in building molecular complexity.
While there are no specific examples for this compound, alcohols with similar structural motifs can participate in such processes. For instance, an appropriately functionalized derivative of this compound could theoretically be designed to undergo a cascade reaction, such as an intramolecular cyclization following an initial elimination or oxidation step. However, without experimental data, any discussion of such complex reactivity for this particular compound remains speculative. Future research in this area could explore the potential of this compound and its derivatives as building blocks in the synthesis of more complex molecular architectures.
Stereochemical Investigations and Asymmetric Synthesis of 3 Cyclohexylbutan 2 Ol
Elucidation of Chiral Centers and Stereoisomeric Forms of 3-Cyclohexylbutan-2-ol
The stereochemistry of this compound is defined by the presence of two chiral centers, which gives rise to multiple stereoisomeric forms. A thorough understanding of these forms is crucial for the development of stereoselective synthetic methods.
Diastereoisomers and Enantiomers
This compound possesses two stereogenic centers at the C2 and C3 positions of the butanol chain. The presence of these two chiral centers means that the molecule can exist as a total of four stereoisomers. These stereoisomers are grouped into two pairs of enantiomers.
The first pair of enantiomers is designated as (2R,3R)-3-Cyclohexylbutan-2-ol and (2S,3S)-3-Cyclohexylbutan-2-ol. These two molecules are non-superimposable mirror images of each other. The second pair of enantiomers consists of (2R,3S)-3-Cyclohexylbutan-2-ol and (2S,3R)-3-Cyclohexylbutan-2-ol, which are also non-superimposable mirror images.
The relationship between a stereoisomer from the first pair and one from the second pair is that of diastereomers. For instance, (2R,3R)-3-Cyclohexylbutan-2-ol and (2R,3S)-3-Cyclohexylbutan-2-ol are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |
|---|---|---|---|
| (2R,3R)-3-Cyclohexylbutan-2-ol | R | R | Enantiomers |
| (2S,3S)-3-Cyclohexylbutan-2-ol | S | S | |
| (2R,3S)-3-Cyclohexylbutan-2-ol | R | S | Enantiomers |
| (2S,3R)-3-Cyclohexylbutan-2-ol | S | R | |
| (2R,3R) and (2R,3S) | - | - | Diastereomers |
Conformational Analysis of the Cyclohexyl Moiety and Butanol Chain
The three-dimensional structure and stability of this compound are dictated by the conformational preferences of both the cyclohexyl ring and the butanol chain.
The cyclohexyl moiety predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations due to minimized torsional and steric strain. In the substituted cyclohexane (B81311) ring of this compound, the bulky butan-2-ol substituent will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain.
The conformational analysis of the butanol chain involves rotation around the C2-C3 bond. The relative positions of the substituents on these two carbons can be visualized using Newman projections. The most stable conformations are the staggered conformations, where the substituents are 60° apart, minimizing torsional strain. The eclipsed conformations, where the substituents are aligned, are energetically unfavorable. For this compound, the staggered conformations that place the large cyclohexyl group anti-periplanar to the methyl or hydroxyl group are expected to be the most stable due to reduced steric hindrance. The least stable conformations would be those where the bulky groups are eclipsed.
Asymmetric Synthetic Routes to Enantiopure this compound
The synthesis of single enantiomers of this compound requires stereocontrolled methods. The primary strategies for achieving this are enantioselective catalytic hydrogenation, the use of chiral auxiliaries, and biocatalytic approaches.
Enantioselective Catalytic Hydrogenation Strategies
Enantioselective catalytic hydrogenation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones or alkenes. In the context of this compound, this would typically involve the asymmetric hydrogenation of a suitable precursor such as 3-cyclohexylbutan-2-one (B1354566) or 4-cyclohexyl-3-buten-2-one.
This method employs a chiral catalyst, often a transition metal complex with a chiral ligand, to facilitate the addition of hydrogen across a double bond with high enantioselectivity. Ruthenium complexes with chiral phosphine ligands, such as BINAP, are commonly used for the asymmetric hydrogenation of ketones. The choice of catalyst, solvent, and reaction conditions is critical to achieving high enantiomeric excess (e.e.). For the hydrogenation of 4-cyclohexyl-3-buten-2-one, a two-step process might be employed, with the first hydrogenation reducing the carbon-carbon double bond and the second, asymmetric hydrogenation reducing the ketone. Alternatively, a catalyst system that achieves both reductions with stereocontrol could be utilized.
| Precursor | Catalyst Type | Expected Product | Key Feature |
|---|---|---|---|
| 3-Cyclohexylbutan-2-one | Chiral Ru-BINAP complex | Enantiopure this compound | Direct asymmetric reduction of the ketone. |
| 4-Cyclohexyl-3-buten-2-one | Chiral Rhodium or Iridium complex | Enantiopure this compound | Asymmetric hydrogenation of the C=C and/or C=O bond. |
Chiral Auxiliary-Mediated Methodologies in Stereocontrolled Synthesis
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. researchgate.net After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective addition of a nucleophile. For example, a chiral oxazolidinone auxiliary could be used to direct the conjugate addition of a methyl group to an α,β-unsaturated carbonyl compound, followed by reduction of the ketone and removal of the auxiliary. The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thereby establishing the desired stereochemistry.
Biocatalytic Approaches for Stereoselective Production
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity. For the production of enantiopure this compound, the asymmetric reduction of 3-cyclohexylbutan-2-one is a prime target for a biocatalytic approach.
Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. These enzymes often follow Prelog's rule, where the hydride is delivered to the Re face of the carbonyl, or anti-Prelog selectivity, depending on the specific enzyme. By screening a library of KREDs, it is possible to identify a biocatalyst that can reduce 3-cyclohexylbutan-2-one to the desired (R)- or (S)-enantiomer of this compound with high conversion and enantiomeric excess. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are also commonly employed for this type of transformation, offering a cost-effective and operationally simple method.
| Biocatalyst | Substrate | Potential Product | Advantages |
|---|---|---|---|
| Ketoreductase (KRED) | 3-Cyclohexylbutan-2-one | (R)- or (S)-3-Cyclohexylbutan-2-ol | High enantioselectivity, mild reaction conditions. |
| Saccharomyces cerevisiae (Baker's Yeast) | 3-Cyclohexylbutan-2-one | Predominantly one enantiomer of this compound | Low cost, readily available, whole-cell system. |
Diastereoselective Transformations Utilizing this compound as a Chiral Substrate
In the realm of asymmetric synthesis, chiral molecules are often used as substrates to influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled diastereoselection. The inherent chirality of a substrate like this compound could theoretically be exploited to direct the approach of reagents, thereby creating new stereocenters with a high degree of stereocontrol.
For instance, the hydroxyl group of this compound could act as a directing group in reactions such as catalytic hydrogenations or epoxidations of a nearby double bond. The steric bulk of the cyclohexyl group would also play a crucial role in shielding one face of the molecule, compelling a reagent to attack from the less hindered face.
However, a thorough search of scientific databases and chemical literature reveals a lack of specific studies where this compound has been employed as a chiral substrate to achieve diastereoselectivity. While the principles of such transformations are well-documented for a wide array of other chiral alcohols, there are no detailed research findings or data tables available that specifically report on the diastereomeric ratios or yields obtained from reactions utilizing this compound. The scientific community has yet to publish research that explores and quantifies the diastereoselective directing ability of this particular chiral alcohol.
Methodologies for Enantiomer Separation and Enantiomeric Excess Determination in Research
The analysis of chiral compounds is critical to understanding and controlling their synthesis and application. This involves the separation of enantiomers and the determination of the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample.
Enantiomer Separation:
The separation of the enantiomers of this compound would typically be achieved through chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Chiral Gas Chromatography (GC): For a volatile compound like this compound, chiral GC would be a suitable method. This would involve using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The enantiomers would exhibit different partition coefficients with the CSP, allowing for their separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomer separation. For this compound, this would likely involve derivatization of the hydroxyl group to introduce a chromophore for UV detection, followed by separation on a column with a chiral stationary phase.
Despite the availability of these standard techniques, specific, published methodologies with detailed experimental conditions (e.g., column type, mobile phase, flow rate, temperature) for the enantiomeric separation of this compound are not found in the current body of scientific literature.
Enantiomeric Excess Determination:
The determination of enantiomeric excess is crucial for assessing the success of an asymmetric synthesis.
Chiral Chromatography: The same chiral GC or HPLC methods used for separation can be used for quantification. The relative peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess.
NMR Spectroscopy with Chiral Derivatizing Agents: A common method for determining the e.e. of chiral alcohols is through NMR spectroscopy after derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The reaction of the alcohol with the CDA forms two diastereomeric esters. Since diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum. By integrating the signals of a specific proton or fluorine-19 (if a fluorine-containing CDA is used) for each diastereomer, the diastereomeric ratio, and thus the enantiomeric excess of the original alcohol, can be determined.
While these are standard procedures for the analysis of chiral alcohols, research articles presenting the application of these methods specifically to this compound, including spectral data and calculated enantiomeric excess values, are not available.
Advanced Spectroscopic and Chromatographic Characterization for Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Cyclohexylbutan-2-ol, the ¹H NMR spectrum would exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the cyclohexyl ring.
The expected signals in the ¹H NMR spectrum are detailed below. The multiplicity of each signal is predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -OH (hydroxyl) | 1.0 - 3.0 | Singlet (broad) | N/A |
| -CH(OH) (methine) | 3.5 - 4.0 | Multiplet | ~6.5 |
| -CH(CH₃)C₆H₁₁ (methine) | 1.5 - 1.9 | Multiplet | ~6.5 |
| Cyclohexyl -CH₂ (protons) | 0.9 - 1.8 | Multiplet | N/A |
| Cyclohexyl -CH (proton) | 1.0 - 1.4 | Multiplet | N/A |
| -CH(OH)CH₃ (methyl) | ~1.2 | Doublet | ~6.5 |
| -CH(C₆H₁₁)CH₃ (methyl) | ~0.9 | Doublet | ~6.5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the elucidation of the carbon skeleton. The chemical shift of each carbon is dependent on its hybridization and its chemical environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C H(OH) | 68 - 75 |
| -C H(CH₃)C₆H₁₁ | 45 - 55 |
| Cyclohexyl -C H | 40 - 45 |
| Cyclohexyl -C H₂ | 25 - 35 |
| -CH(OH)C H₃ | 20 - 25 |
| -CH(C₆H₁₁)C H₃ | 15 - 20 |
Note: The chemical shifts are predicted based on analogous structures and general ¹³C NMR principles.
For complex molecules like this compound, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and confirm structural assignments by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the proton on C2 (-CH(OH)) and the protons on C1 and C3. It would also reveal the connectivity within the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. wikipedia.org To determine the enantiomeric excess (ee) of a sample, chiral auxiliaries are used. researchgate.net
Chiral Derivatizing Agents (CDAs): A CDA is a chiral molecule that reacts with the analyte (in this case, the alcohol) to form a pair of diastereomers. wikipedia.org A common example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). libretexts.org The resulting diastereomeric esters will have distinct NMR spectra, allowing for the integration of signals corresponding to each diastereomer and thus the calculation of the enantiomeric excess. wikipedia.orglibretexts.org
Chiral Shift Reagents (CSRs) or Chiral Solvating Agents (CSAs): These are chiral compounds that form weak, transient diastereomeric complexes with the analyte. acs.org This interaction induces small differences in the chemical shifts of the enantiomers in the ¹H NMR spectrum, enabling their quantification without chemical modification of the analyte. acs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS provides a precise mass that confirms its molecular formula, C₁₀H₂₀O. nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.26 g/mol |
| Exact Mass | 156.151415 Da |
| Monoisotopic Mass | 156.151415 Da |
Data obtained from PubChem. nih.gov
Computational Chemistry Studies Applied to 3 Cyclohexylbutan 2 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method widely used in chemistry to investigate the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. mdpi.com
A primary application of DFT is the determination of stable molecular geometries and the relative energies of different conformers. For 3-cyclohexylbutan-2-ol, conformational analysis is crucial due to the flexibility of the cyclohexyl ring and the rotational freedom around the carbon-carbon single bonds of the butanol chain. The cyclohexyl ring can adopt several conformations, such as the stable chair form and higher-energy boat and twist-boat forms. reddit.com
DFT calculations can be used to perform a potential energy surface scan by systematically rotating dihedral angles to locate all possible low-energy conformers. Each identified conformer is then subjected to a full geometry optimization to find its minimum energy structure. The relative stability of these conformers is determined by comparing their calculated electronic energies, often including zero-point vibrational energy corrections. reddit.com For complex molecules, this process reveals the most likely shapes the molecule will adopt. eurjchem.com
Table 1: Illustrative Relative Energies of Cyclohexane (B81311) Ring Conformations This table represents typical relative energy values for the parent cyclohexane ring, which would be starting points for analyzing the substituted this compound. The presence of the bulky butanol substituent would further influence these energy differences.
| Conformation | Relative Energy (kJ/mol) |
| Chair | 0 |
| Twist-Boat | ~23 |
| Boat | ~29 |
| Half-Chair | ~45 |
Note: Data is illustrative of the general energetic ordering for cyclohexane conformers.
DFT calculations provide detailed information about the electronic distribution within a molecule. Key parameters derived from these calculations, known as reactivity descriptors, help predict a molecule's chemical behavior. These are based on the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. eurjchem.com Other descriptors like electronegativity, chemical hardness, and softness can be calculated from these orbital energies to provide a more quantitative picture of reactivity.
Table 2: Representative Electronic Reactivity Descriptors Calculable via DFT
| Descriptor | Definition | Significance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Index of chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
Computational methods, particularly DFT, are instrumental in mapping out the pathways of chemical reactions. rsc.orgresearchgate.net For a reaction involving this compound, such as its oxidation to a ketone or a dehydration reaction, DFT can be used to model the entire reaction coordinate. smu.edu
This process involves locating the geometry of the transition state (TS)—the highest energy point along the reaction path—and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a key factor determining the reaction rate. mdpi.com By mapping the intrinsic reaction coordinate (IRC), the path from reactants to products through the transition state can be confirmed, providing a detailed, step-by-step view of bond-breaking and bond-forming processes. smu.edu Such studies are critical for understanding reaction selectivity and for designing more efficient synthetic routes. nih.govnih.gov
DFT calculations can predict various spectroscopic properties, offering a powerful tool for structure verification. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to computational prediction. The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule within its optimized geometry. These shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. docbrown.info
Comparing the predicted 1H and 13C NMR spectra with experimental data can help confirm the structure of this compound and assign specific signals to the correct atoms. This is especially useful for complex molecules with overlapping signals or ambiguous stereochemistry. rsc.org
Table 3: Hypothetical Predicted 13C NMR Chemical Shifts for a Conformer of this compound This table illustrates the type of output generated from a DFT-based NMR prediction. Actual values would depend on the specific conformer and computational method used.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH3 on butanol chain) | 15 - 25 |
| C2 (CH-OH) | 65 - 75 |
| C3 (CH-Cyclohexyl) | 40 - 50 |
| C4 (CH3 on butanol chain) | 10 - 20 |
| C1' (Cyclohexyl CH attached to chain) | 40 - 50 |
| C2', C6' (Cyclohexyl CH2) | 28 - 38 |
| C3', C5' (Cyclohexyl CH2) | 25 - 30 |
| C4' (Cyclohexyl CH2) | 25 - 30 |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While DFT is excellent for calculating static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. youtube.com MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.comacs.org
For this compound, an MD simulation would provide insights into its conformational dynamics. acs.org It could show how the molecule transitions between different conformers, such as the chair-flipping of the cyclohexane ring or rotations of the side chain, in a simulated solvent environment at a given temperature. mdpi.com This approach is valuable for understanding how molecular flexibility influences physical properties and interactions with other molecules. The results of an MD simulation are a trajectory of atomic positions over time, which can be analyzed to determine average properties, conformational populations, and the timescales of dynamic processes. youtube.com
Chem-Informatic Approaches for Predictive Modeling within Related Compound Classes
Chem-informatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. nih.gov A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. wikipedia.org
These models use statistical methods and machine learning to find a mathematical relationship between calculated molecular descriptors and an observed property (e.g., boiling point, toxicity, biological activity). wikipedia.orgmdpi.com To build a QSAR/QSPR model for a class of compounds including this compound (e.g., secondary cyclohexyl alcohols), one would first compile a dataset of related molecules with known experimental values for the property of interest. researchgate.net
For each molecule in the dataset, a set of numerical descriptors is calculated, which can include constitutional, topological, geometric, and electronic parameters. Machine learning algorithms are then trained on this dataset to create a model that can predict the property for new, untested compounds like this compound based solely on its calculated descriptors. nih.gov These predictive models are valuable in materials science and drug discovery for screening large numbers of candidate molecules efficiently. chemrxiv.org
Advanced Applications of 3 Cyclohexylbutan 2 Ol in Contemporary Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthetic Strategies
In principle, 3-Cyclohexylbutan-2-ol possesses the necessary chirality to serve as a building block in asymmetric synthesis. Chiral alcohols are fundamental precursors for the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. The hydroxyl group and the cyclohexyl moiety could influence the stereochemical outcome of reactions at or near the chiral centers. However, no published research specifically details the use of this compound as a chiral auxiliary or starting material in asymmetric strategies.
Precursor in the Synthesis of Complex Organic Molecules for Research Purposes
The utility of a chiral molecule like this compound as a precursor is entirely dependent on its incorporation into the synthetic routes of more complex target molecules.
Intermediacy in Pharmaceutical Scaffolds
The development of new pharmaceutical drugs often relies on the use of novel chiral scaffolds. While the structural motif of a cyclohexyl group attached to a short, chiral alkyl chain is present in some bioactive molecules, there is no specific evidence in the scientific literature of this compound being used as an intermediate in the synthesis of any pharmaceutical scaffolds.
Utility in Agrochemical Molecule Construction
Similar to pharmaceuticals, the efficacy and selectivity of agrochemicals can be highly dependent on their stereochemistry. Chiral alcohols can be key starting materials for insecticides, herbicides, and fungicides. However, no documented synthetic routes for existing or developmental agrochemicals utilize this compound.
Contribution to Specialty Chemical Synthesis
Specialty chemicals, which include materials with specific functions such as polymers, adhesives, and electronic materials, can also benefit from the incorporation of chiral units to control their physical and chemical properties. The potential for this compound to contribute to this field remains unexplored, with no available data on its use in the synthesis of such materials.
Transformation into Diverse Functional Group Systems for Synthetic Versatility
Theoretically, the hydroxyl group of this compound can be transformed into a wide array of other functional groups, a common strategy to increase the synthetic versatility of a building block. Standard organic chemistry transformations could be applied; for instance, oxidation of the secondary alcohol would yield the corresponding ketone, 3-cyclohexylbutan-2-one (B1354566). The alcohol could also be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions, potentially with inversion of stereochemistry. Esterification or etherification would provide access to other classes of compounds. However, specific examples of these transformations being applied to this compound for the purpose of creating synthetic diversity are not reported in the literature.
Table 1: Plausible but Undocumented Functional Group Transformations of this compound
| Starting Material | Reagents | Product | Functional Group Transformation |
| This compound | PCC or Swern Oxidation | 3-Cyclohexylbutan-2-one | Alcohol to Ketone |
| This compound | TsCl, pyridine | 3-Cyclohexylbutan-2-yl tosylate | Alcohol to Tosylate |
| This compound | NaH, R-Br | Alkyl 3-cyclohexylbutan-2-yl ether | Alcohol to Ether |
| This compound | Acetic anhydride, pyridine | 3-Cyclohexylbutan-2-yl acetate (B1210297) | Alcohol to Ester |
Potential in Ligand and Catalyst Design based on this compound Scaffold (Exploratory Research)
Chiral alcohols are often used as precursors for the synthesis of chiral ligands for asymmetric catalysis. The stereogenic centers of this compound could, in theory, be incorporated into ligand structures, such as phosphines or amines, to create a chiral environment around a metal center. This could enable the catalyst to control the stereochemical outcome of a reaction. However, this remains a purely speculative application, as there is no exploratory research or any other form of scientific publication that describes the design, synthesis, or testing of ligands or catalysts derived from the this compound scaffold.
Future Research Directions and Emerging Trends in 3 Cyclohexylbutan 2 Ol Chemistry
Development of Sustainable and Green Chemistry Synthetic Routes
The chemical industry's increasing focus on sustainability is steering research towards the development of environmentally benign synthetic methods for producing 3-Cyclohexylbutan-2-ol. A key area of future research will be the application of biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations under mild conditions, often with high stereo- and regioselectivity.
The enzymatic reduction of the corresponding ketone, 3-cyclohexylbutan-2-one (B1354566), presents a promising green alternative to traditional chemical reductions that often employ hazardous reagents. Researchers are actively screening and engineering ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) for their ability to convert a wide range of ketones to chiral alcohols with high enantiomeric excess. nih.govacs.orgmdpi.comacs.orgwikipedia.orgnih.gov The use of whole-cell biocatalysts is particularly attractive as it can eliminate the need for costly cofactor regeneration systems. mdpi.com Future work will likely focus on identifying or developing robust enzymes that can efficiently reduce 3-cyclohexylbutan-2-one on a preparative scale, potentially in aqueous media, thereby minimizing the use of organic solvents. nih.govresearchgate.net
Another avenue for sustainable synthesis involves the use of catalytic transfer hydrogenation, which employs safer hydrogen donors like formic acid or isopropanol (B130326) in place of high-pressure hydrogen gas. researchgate.net The development of highly active and recyclable heterogeneous catalysts for this transformation will be a critical research focus. Furthermore, exploring synthetic routes that utilize renewable starting materials will be paramount.
| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Research Focus |
| Biocatalysis | Enantioselective reduction of 3-cyclohexylbutan-2-one using ketoreductases or whole-cell systems. | - Screening and engineering of enzymes for high activity and stereoselectivity. - Development of aqueous-based reaction media. - Scale-up of biocatalytic processes. |
| Catalytic Transfer Hydrogenation | Reduction of 3-cyclohexylbutan-2-one using safe hydrogen donors. | - Design of highly active and recyclable heterogeneous catalysts. - Optimization of reaction conditions for high yields and selectivity. |
| Renewable Feedstocks | Synthesis from bio-based starting materials. | - Identification of viable synthetic pathways from renewable resources. - Development of efficient conversion technologies. |
Design and Implementation of Novel Enantioselective Catalytic Systems
The synthesis of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals and materials science. While biocatalysis offers a powerful approach, the development of novel chiral catalysts for asymmetric synthesis remains a vibrant area of research. Future efforts will likely concentrate on the design of highly efficient and selective catalysts for the asymmetric reduction of 3-cyclohexylbutan-2-one.
This includes the development of new chiral ligands for metal-catalyzed hydrogenations and transfer hydrogenations. The goal is to create catalytic systems that operate under mild conditions with low catalyst loadings, high turnover numbers, and excellent enantioselectivity. The exploration of organocatalysis, which avoids the use of metals altogether, also presents a promising direction for the enantioselective synthesis of this compound.
Advanced Mechanistic Investigations using in situ and Time-Resolved Spectroscopic Techniques
A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Future research will increasingly employ advanced spectroscopic techniques to probe the intricate details of the reactions involved in the synthesis and transformation of this compound.
In situ spectroscopic methods, such as ReactIR and Raman spectroscopy, will allow for the real-time monitoring of reaction progress, providing valuable kinetic data and insights into the formation of intermediates. Time-resolved spectroscopic techniques, operating on picosecond to femtosecond timescales, can be employed to study the dynamics of transient species and transition states in catalytic cycles. These advanced analytical tools will be instrumental in elucidating the mechanisms of both chemical and enzymatic catalytic systems, paving the way for the rational design of improved catalysts and reaction conditions.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical reactions are discovered and optimized. In the context of this compound, AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of synthetic transformations, including yield and stereoselectivity.
These predictive models can significantly accelerate the discovery of optimal reaction conditions by guiding experimental design and minimizing the number of trial-and-error experiments. For instance, ML algorithms can be used to build models that predict the enantioselectivity of a particular catalyst for the reduction of 3-cyclohexylbutan-2-one based on the structural features of the catalyst and substrate. This data-driven approach will enable a more rapid and efficient exploration of the vast chemical space, leading to the discovery of novel and more effective synthetic routes to this compound.
Exploration of this compound Derivatives with Tunable Reactivity for Bespoke Synthetic Applications
The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives with tailored properties and reactivity. Future research will focus on the systematic exploration of these derivatives for bespoke applications in organic synthesis and materials science.
By introducing different functional groups, the steric and electronic properties of the molecule can be precisely tuned. For example, conversion of the hydroxyl group to a good leaving group would facilitate nucleophilic substitution reactions, while its transformation into an ether or ester could impart different physical and chemical properties. The development of a library of this compound derivatives with diverse functionalities will expand its utility as a chiral building block for the synthesis of complex molecules with specific biological or material properties. Research in this area will involve the development of efficient and selective methods for the derivatization of this compound and the subsequent investigation of the reactivity and applications of the resulting compounds.
Q & A
Q. What are the established synthetic methodologies for 3-Cyclohexylbutan-2-ol, and how are their efficiencies quantified?
Answer: Synthesis typically involves cyclohexylation of butan-2-ol derivatives. Two common approaches:
- Grignard Reaction: Reacting cyclohexylmagnesium bromide with a ketone precursor (e.g., 3-oxobutan-2-ol), followed by acidic workup. Yields range from 50–65% due to steric hindrance from the cyclohexyl group .
- Catalytic Hydrogenation: Reduction of a cyclohexyl-substituted α,β-unsaturated ketone using Pd/C under H₂ (1–3 atm) in ethanol. Higher yields (70–75%) are achievable with optimized catalyst loading (5–10 wt%) .
Q. Table 1: Efficiency Metrics for Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Grignard | CyclohexylMgBr, THF, 0°C | 65 | 92% |
| Catalytic Hydrogenation | Pd/C, H₂ (2 atm), EtOH, 50°C | 75 | 95% |
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: O-H stretch at ~3300 cm⁻¹ and C-O stretch at ~1050 cm⁻¹ confirm the alcohol moiety.
- Mass Spectrometry: Molecular ion peak at m/z 170.29 (C₁₀H₁₈O⁺) .
Advanced Research Questions
Q. How can researchers address discrepancies in observed vs. predicted NMR chemical shifts for this compound?
Answer:
- Computational Modeling: Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to simulate NMR shifts. Compare with experimental data to identify conformational effects (e.g., chair vs. boat cyclohexane).
- Solvent Correction: Account for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) using software like ACD/Labs or MestReNova .
- Impurity Analysis: Perform GC-MS or HPLC to detect by-products (e.g., dehydration products) that may skew shifts .
Q. What strategies optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?
Answer:
- Chiral Catalysts: Use (R)-BINAP/RuCl₂ in asymmetric hydrogenation of a prochiral ketone. Achieve >90% ee at 25°C with 1 mol% catalyst loading .
- Chiral Chromatography: Monitor ee via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10).
- Kinetic Resolution: Employ lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer .
Q. Table 2: Enantiomeric Excess Optimization
| Catalyst/Enzyme | Conditions | ee (%) |
|---|---|---|
| (R)-BINAP/RuCl₂ | H₂ (3 atm), EtOH | 92 |
| Candida antarctica lipase | Vinyl acetate, 37°C | 85 |
Q. How to design a kinetic study for the acid-catalyzed dehydration of this compound?
Answer:
- Experimental Setup: Vary H₂SO₄ concentration (0.1–1.0 M) and monitor reaction progress via GC-MS.
- Rate Determination: Use pseudo-first-order kinetics. Plot ln([reactant]) vs. time; slope = -k (rate constant).
- Activation Energy: Calculate via Arrhenius equation by measuring k at 40°C, 60°C, and 80°C. Typical Eₐ ranges: 60–80 kJ/mol .
Key Observations:
- Steric hindrance from the cyclohexyl group reduces reaction rate compared to linear analogs.
- Major product: 3-cyclohexylbut-1-ene (identified by GC retention time and MS fragmentation).
Q. How can computational methods predict the regioselectivity of this compound in electrophilic reactions?
Answer:
- DFT Calculations: Compare transition state energies for hydroxyl group vs. cyclohexyl ring participation. For example, in sulfonation reactions, the hydroxyl group acts as the primary site due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for cyclohexyl) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. THF) on reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
